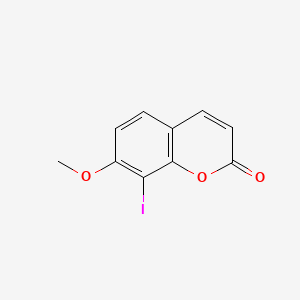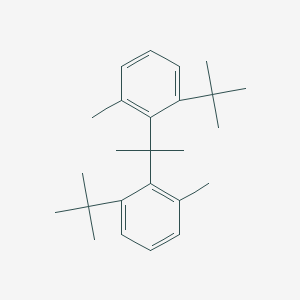
1,1'-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) is an organic compound with the molecular formula C23H32O2. This compound is known for its unique structure, which includes two tert-butyl groups and two methyl groups attached to a benzene ring, connected by a propane-2,2-diyl bridge. It is used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) typically involves the reaction of 2-tert-butyl-6-methylphenol with a suitable alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions. The reaction is carried out in an organic solvent like dichloromethane or toluene, with a base such as potassium carbonate or sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the benzene ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation .
類似化合物との比較
Similar Compounds
6,6’-Di-tert-butyl-2,2’-methylenedi-p-cresol: Similar in structure but with different substituents on the benzene ring.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another related compound with a different bridging group.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Similar structure with ethyl groups instead of methyl groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) is unique due to its specific arrangement of tert-butyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
67438-03-3 |
|---|---|
分子式 |
C25H36 |
分子量 |
336.6 g/mol |
IUPAC名 |
1-tert-butyl-2-[2-(2-tert-butyl-6-methylphenyl)propan-2-yl]-3-methylbenzene |
InChI |
InChI=1S/C25H36/c1-17-13-11-15-19(23(3,4)5)21(17)25(9,10)22-18(2)14-12-16-20(22)24(6,7)8/h11-16H,1-10H3 |
InChIキー |
PHCKLWZQWSYGNG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)C(C)(C)C2=C(C=CC=C2C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


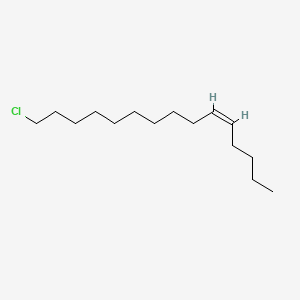
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
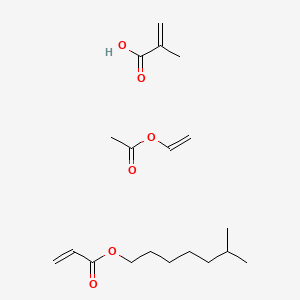
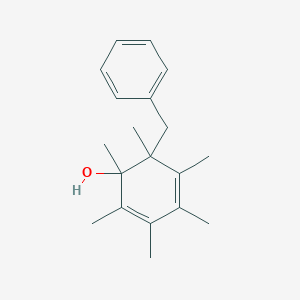
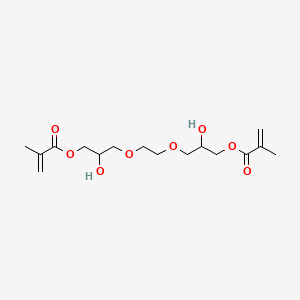
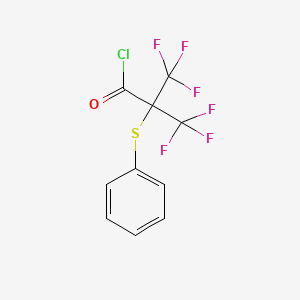
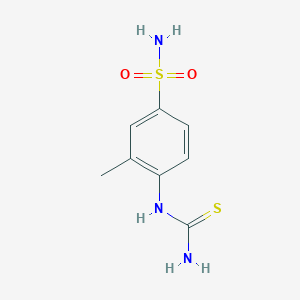
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
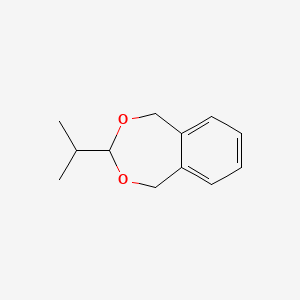
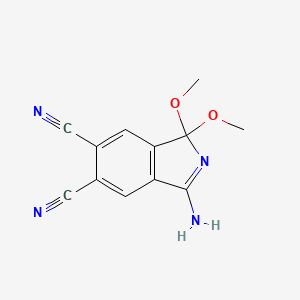
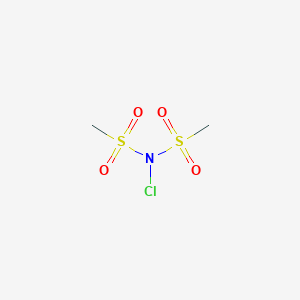
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
